L-Tryptophan, 6-iodo- is classified as an amino acid derivative, specifically a halogenated tryptophan. It is synthesized from L-Tryptophan, which is naturally found in various protein-rich foods such as turkey, chicken, milk, cheese, and nuts. The halogenation process introduces iodine at the sixth position of the indole ring of L-Tryptophan, altering its biochemical properties and activities. This compound falls under the broader category of tryptophan derivatives that are often explored in metabolic engineering and synthetic biology contexts for their diverse functionalities and potential therapeutic effects .
The synthesis of L-Tryptophan, 6-iodo- can be achieved through several methods, primarily involving the use of halogenases or chemical halogenation techniques. Recent advancements have highlighted a modular biosynthesis platform using Escherichia coli that allows for the production of various halogenated tryptophan derivatives:
L-Tryptophan, 6-iodo- retains the core structure of L-Tryptophan but features an iodine atom at the sixth carbon of the indole ring. The molecular formula for this compound is C₁₁H₁₀N₂O₂I, with a molar mass of approximately 304.11 g/mol. The presence of iodine significantly affects its electronic properties and steric configuration:
L-Tryptophan, 6-iodo- can participate in various chemical reactions typical for amino acids and indole derivatives:
The mechanism of action for L-Tryptophan, 6-iodo- primarily involves its role as a precursor in serotonin biosynthesis. Once incorporated into metabolic pathways:
L-Tryptophan, 6-iodo- exhibits distinct physical and chemical properties:
L-Tryptophan, 6-iodo- has several scientific applications:
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